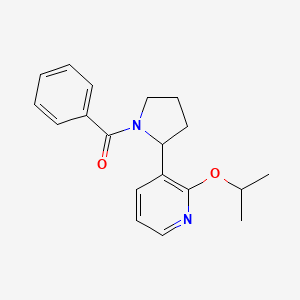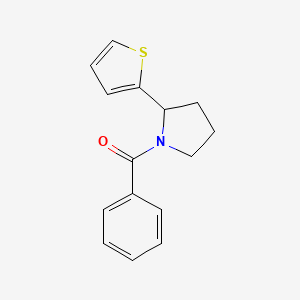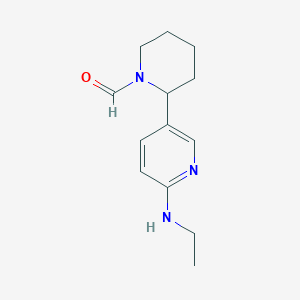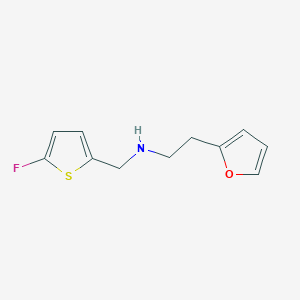
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with a benzofuran derivative under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)phenol: This compound shares the trifluoroethoxy group but has a phenol instead of a benzofuran structure.
2-(2,2,2-Trifluoroethoxy)benzofuran: Similar to the target compound but lacks the carboxylic acid group.
Uniqueness
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid is unique due to the presence of both the trifluoroethoxy group and the benzofuran ring, which confer distinct chemical and biological properties . The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7F3O4 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)5-18-9-4-6(10(15)16)3-8-7(9)1-2-17-8/h1-4H,5H2,(H,15,16) |
InChI Key |
LGZOUWWJZXNDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=CC(=C2)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)









